![molecular formula C23H23FN2O5S2 B2934014 Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 946384-99-2](/img/structure/B2934014.png)
Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. One of the key steps could involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups attached to the thiophene ring. These include a sulfamoyl group, a carboxylate group, and a complex 2-oxoethyl group that is further substituted with a 3,4-dimethylphenyl group and a 3-fluoro-4-methylphenylamino group .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. As mentioned earlier, one of the key reactions could be the Suzuki–Miyaura coupling . Other potential reactions could involve the functional groups present in the molecule, such as the sulfamoyl group, the carboxylate group, and the amino group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Synthesis Techniques
Research has developed efficient methods for synthesizing compounds related to Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate. For instance, a one-pot multicomponent protocol offers a straightforward approach to create tetrasubstituted thiophenes, showcasing the versatility of thiophene derivatives in synthesis (S. N. Sahu et al., 2015).
Dyeing Applications
Thiophene derivatives have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating the application of these compounds in the textile industry. These dyes offer a spectrum of colors with good levelness and fastness properties, although they exhibit poor photostability (O. Iyun et al., 2015).
Biodegradation Studies
The biodegradation of dimethylbenzothiophene isomers by Pseudomonas strains has been investigated to understand the microbial degradation of sulfur heterocycles in petroleum. This research is crucial for bioremediation efforts, highlighting the environmental aspects of thiophene derivative degradation (K. Kropp et al., 1996).
Antimicrobial Properties
Compounds structurally related to Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate have shown potential antimicrobial activity. This highlights the pharmaceutical applications of thiophene derivatives in developing new antimicrobial agents (M. Ghorab et al., 2017).
Electrochemical Applications
The electrochemical performance of polythiophene derivatives has been assessed for use in electrochemical capacitors, demonstrating the potential of these compounds in energy storage technologies (J. Ferraris et al., 1998).
Genotoxic and Carcinogenic Assessment
Studies have also focused on evaluating the genotoxic and carcinogenic potentials of thiophene derivatives, emphasizing the importance of safety assessments in chemical research (Alban Lepailleur et al., 2014).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound could involve further exploration of its therapeutic properties, development of more efficient synthesis methods, and investigation of its mechanism of action . Given the wide range of potential applications of thiophene derivatives, this compound could be of great interest in both academia and industry .
Propiedades
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-14-6-8-18(11-16(14)3)26(13-21(27)25-17-7-5-15(2)19(24)12-17)33(29,30)20-9-10-32-22(20)23(28)31-4/h5-12H,13H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJJMRLIADVKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

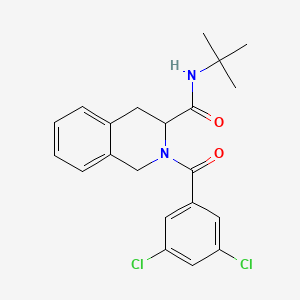

![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)
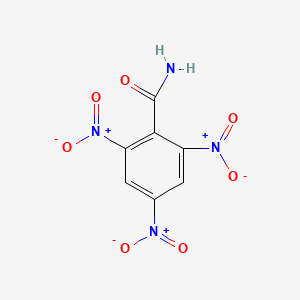
![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)
![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2933943.png)
![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
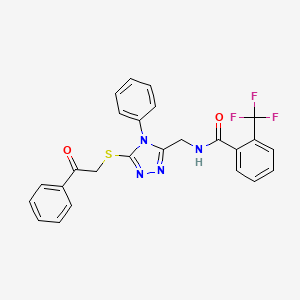

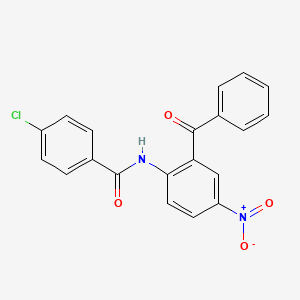
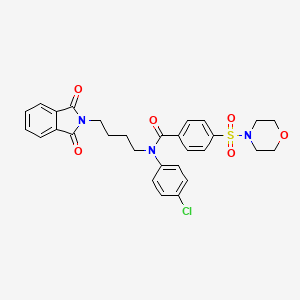
![2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2933954.png)